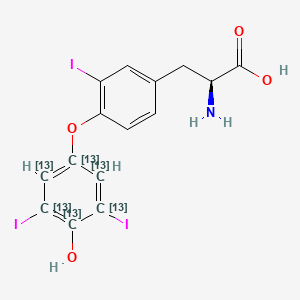

Reverse T3-13C6

Description

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1/i5+1,6+1,8+1,10+1,11+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCBWYNLGPIQRK-PBXSGCJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Reverse T3 in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reverse triiodothyronine (rT3), an isomer of the active thyroid hormone triiodothyronine (T3), has long been considered a biologically inert metabolite. However, emerging research is beginning to elucidate its complex and nuanced role in cellular metabolism, particularly in states of physiological stress and non-thyroidal illness. This technical guide provides an in-depth exploration of the function of rT3, its synthesis and degradation, its debated interaction with nuclear thyroid hormone receptors, and its recently discovered non-genomic signaling pathways. Detailed experimental protocols for the quantification of rT3 are provided, alongside a summary of key quantitative data. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, metabolism, and drug development.

Introduction

Thyroid hormones are critical regulators of metabolism, growth, and development. The prohormone thyroxine (T4) is converted in peripheral tissues to either the metabolically active T3 or the seemingly inactive reverse T3 (rT3).[1][2] This conversion is a tightly regulated process mediated by a family of selenoenzymes known as deiodinases.[2] While the function of T3 is well-established, the physiological significance of rT3 has been a subject of debate. This guide synthesizes the current understanding of rT3's role in cellular metabolism, moving beyond the classical view of it as a mere inactivation product.

Synthesis and Metabolism of Reverse T3

The fate of T4 in peripheral tissues is primarily determined by the activity of three types of deiodinases: D1, D2, and D3.

-

Deiodinase Type 1 (D1): Primarily located in the liver, kidneys, and thyroid, D1 can perform both outer and inner ring deiodination. It contributes to the circulating pool of T3 from T4 and is also responsible for the clearance of rT3 by converting it to 3,3'-diiodothyronine (T2).[3]

-

Deiodinase Type 2 (D2): Found in the brain, pituitary, and skeletal muscle, D2 exclusively performs outer ring deiodination, converting T4 to the active T3. Its activity is crucial for local T3 supply in these tissues.[2]

-

Deiodinase Type 3 (D3): As the primary "inactivating" deiodinase, D3 catalyzes the inner ring deiodination of T4 to produce rT3.[2] It also inactivates T3 by converting it to T2. D3 is highly expressed during fetal development and its expression is induced in various pathological states in adults, such as critical illness, starvation, and inflammation.[2][4]

This enzymatic regulation allows for a rapid adaptation of cellular metabolism to changing physiological demands. In catabolic states, the downregulation of D1 and D2 activity, coupled with the upregulation of D3, leads to a decrease in T3 and an increase in rT3 production. This shift is believed to be a protective mechanism to conserve energy.[2]

Signaling Pathway of T4 Metabolism

The Function of Reverse T3 in Cellular Metabolism

The Controversy: Interaction with Nuclear Thyroid Hormone Receptors

The classical view posits that rT3 is biologically inactive because it binds very weakly to nuclear thyroid hormone receptors (TRs) and does not activate thyroid hormone-responsive gene transcription.[5] Some studies, however, have suggested that rT3 might act as a competitive inhibitor of T3 binding to TRs, thereby blocking the action of the active hormone.[6][7] This has led to the hypothesis that an elevated rT3/T3 ratio could contribute to a state of tissue-specific hypothyroidism, even with normal circulating TSH levels.[6]

Conversely, other research indicates that there is no credible scientific evidence for rT3 entering the cell nucleus and binding to TRs.[8] A study on rat liver nuclear extracts found that an antiserum against the T3 receptor did not recognize the rT3 binding protein, suggesting they are distinct entities.[8]

Non-Genomic Actions of Reverse T3

Recent evidence points towards non-genomic actions of rT3 that are independent of nuclear receptors. One of the most significant findings is the ability of rT3 to stimulate actin polymerization in astrocytes.[9] This action is mediated through a receptor on the plasma membrane integrin αvβ3.

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion and play crucial roles in various cellular processes, including cell proliferation, migration, and survival. The binding of rT3 to integrin αvβ3 can initiate signaling cascades within the cytoplasm.

Furthermore, studies have shown that rT3, at physiological concentrations, can stimulate the proliferation of certain cancer cells, such as human breast cancer and glioblastoma cells, also via the integrin αvβ3 receptor.[9]

Signaling Pathway of rT3 Non-Genomic Action

Quantitative Data on Reverse T3

A comprehensive understanding of rT3's function requires the analysis of quantitative data regarding its concentration in various physiological and pathological states, as well as its binding characteristics.

Table 1: Serum Concentrations of Reverse T3

| Condition | Serum rT3 Concentration | Reference(s) |

| Normal Euthyroid Adults | 10 - 24 ng/dL (0.15 - 0.37 nmol/L) | [4][10] |

| Hyperthyroidism | 103 ± 49 ng/100 ml | [4] |

| Hypothyroidism | 19 ± 9 ng/100 ml | [4] |

| Non-Thyroidal Illness Syndrome (NTIS) | Elevated | [11] |

Table 2: Binding Characteristics of Reverse T3

| Parameter | Value | Tissue/System | Reference(s) |

| Binding Affinity (Ka) | 2.5 ± 0.4 x 10⁸ M⁻¹ | Rat Liver Plasma Membranes | [12] |

| Binding Capacity | 6.2 ± 0.9 pmol/mg protein | Rat Liver Plasma Membranes | [12] |

Experimental Protocols for the Measurement of Reverse T3

Accurate quantification of rT3 is crucial for both research and clinical applications. The two primary methods employed are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Radioimmunoassay (RIA) for Reverse T3

RIA is a traditional and sensitive method for measuring rT3 concentrations in serum.

Principle: This is a competitive binding assay where unlabeled rT3 in the sample competes with a fixed amount of radiolabeled rT3 (e.g., ¹²⁵I-rT3) for a limited number of binding sites on a specific anti-rT3 antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled rT3 in the sample.

Detailed Methodology:

-

Sample Preparation: Serum samples are typically extracted with ethanol to remove binding proteins.[4] Alternatively, blocking agents like 8-anilino-1-naphthalene sulfonic acid (ANS) can be used to displace rT3 from its binding proteins in unextracted serum.[13]

-

Assay Setup:

-

A standard curve is prepared using known concentrations of unlabeled rT3.

-

Patient samples, controls, and standards are incubated with a specific anti-rT3 antibody and a constant amount of ¹²⁵I-rT3.

-

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Fractions: A separation reagent (e.g., a second antibody or polyethylene glycol) is added to precipitate the antibody-bound rT3. The mixture is then centrifuged.

-

Counting: The radioactivity of the precipitate (bound fraction) or the supernatant (free fraction) is measured using a gamma counter.

-

Calculation: The concentration of rT3 in the patient samples is determined by comparing the results to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Reverse T3

LC-MS/MS is a highly specific and sensitive method that is increasingly replacing RIA for rT3 measurement.[5]

Principle: This technique separates rT3 from other components in the sample using liquid chromatography, followed by its detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.

Detailed Methodology:

-

Sample Preparation:

-

Liquid Chromatography (LC): The extracted sample is injected into an LC system. A C18 column is commonly used to separate rT3 from other thyroid hormones and metabolites. A gradient elution with solvents such as water with formic acid and methanol is employed.[14]

-

Tandem Mass Spectrometry (MS/MS):

-

The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

-

In the first mass analyzer, the precursor ion of rT3 (e.g., m/z 652) is selected.

-

The precursor ion is fragmented in a collision cell.

-

In the second mass analyzer, a specific product ion (e.g., m/z 508) is selected and detected.[14]

-

-

Quantification: The concentration of rT3 is determined by comparing the peak area of the analyte to that of the internal standard.

Experimental Workflow for LC-MS/MS Measurement of rT3

Conclusion and Future Directions

Reverse T3 is more than just an inactive byproduct of T4 metabolism. Its formation is a key regulatory step in the adaptation to stress and illness, acting as a brake on cellular metabolism to conserve energy. The discovery of its non-genomic actions through integrin αvβ3 opens up new avenues of research into its potential roles in cell signaling, proliferation, and pathophysiology, particularly in cancer. While the clinical utility of rT3 measurement remains a topic of discussion, its role as a biomarker in non-thyroidal illness syndrome is significant.

Future research should focus on further elucidating the downstream signaling pathways activated by rT3-integrin binding and exploring the therapeutic potential of targeting this pathway in diseases such as cancer. Continued development and standardization of high-precision analytical methods like LC-MS/MS will be crucial for advancing our understanding of the subtle but important functions of reverse T3 in human health and disease.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. ccjm.org [ccjm.org]

- 3. Physiological role and regulation of iodothyronine deiodinases: a 2011 update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A radioimmunoassay for measurement of 3,3',5'-triiodothyronine (reverse T3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical and laboratory aspects of 3,3',5'-triiodothyronine (reverse T3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neuroendocrinology.org [neuroendocrinology.org]

- 7. ibl-america.com [ibl-america.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Understanding Reverse T3 in Thyroid Health [verywellhealth.com]

- 11. The Non-Thyroidal Illness Syndrome - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Specific 3,3',5'-triiodothyronine (reverse T3) binding sites on rat liver plasma membranes: comparison with thyroxine (T4) binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioimmunological determination of reverse triiodothyronine in unextracted serum and serum dialysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jsbms.jp [jsbms.jp]

Investigating the Physiological Role of Reverse T3 Using Stable Isotopes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse triiodothyronine (rT3) has long been considered a biologically inactive metabolite of thyroxine (T4). Produced through the inner-ring deiodination of T4, rT3 levels are known to rise during periods of illness, stress, and caloric restriction, a phenomenon often observed in non-thyroidal illness syndrome (NTIS), also known as euthyroid sick syndrome.[1][2] While traditionally viewed as a simple byproduct of T4 metabolism, emerging evidence suggests a more complex regulatory role for rT3, possibly acting as a modulator of thyroid hormone action. This technical guide explores the physiological significance of rT3 and provides a detailed framework for its investigation using stable isotope tracer kinetics, a powerful methodology that circumvents the limitations of traditional radioisotope techniques.

The use of stable isotopes, such as Carbon-13 (¹³C), coupled with highly sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a safe and precise approach to trace the in vivo kinetics of rT3. By administering ¹³C-labeled T4, researchers can accurately track its conversion to ¹³C-labeled rT3, enabling the precise measurement of production rates, clearance rates, and metabolic pathways. This guide will detail the experimental protocols required for such studies, present quantitative data from key research, and illustrate the relevant physiological pathways.

The Physiological Role and Metabolism of Reverse T3

Reverse T3 is an isomer of the active thyroid hormone, triiodothyronine (T3). While both molecules contain three iodine atoms, their structural differences lead to distinct biological activities. T3 is the primary biologically active thyroid hormone, regulating metabolism, heart rate, and development.[2] In contrast, rT3 is considered biologically inactive at the nuclear thyroid hormone receptors.[3] Some theories propose that rT3 may act as a competitive inhibitor of T3, binding to its receptors without activating them, thereby dampening thyroid hormone signaling.[4]

The production of rT3 is a key adaptive mechanism to conserve energy during times of physiological stress.[2] In conditions such as severe illness, fasting, or major surgery, the body shifts T4 metabolism away from the production of active T3 and towards the generation of inactive rT3.[5] This is primarily regulated by the activity of deiodinase enzymes.

Deiodinase Enzymes in rT3 Metabolism

Three main types of deiodinase enzymes govern the activation and inactivation of thyroid hormones:

-

Type 1 Deiodinase (D1): Found primarily in the liver, kidneys, and thyroid, D1 can perform both outer and inner ring deiodination. It is involved in the conversion of T4 to T3 and the clearance of rT3 from the circulation.

-

Type 2 Deiodinase (D2): Located in the brain, pituitary, and brown adipose tissue, D2 is responsible for the localized conversion of T4 to T3, playing a crucial role in tissue-specific thyroid hormone regulation.

-

Type 3 Deiodinase (D3): This enzyme is the primary producer of rT3 through the inner-ring deiodination of T4. It also inactivates T3 by converting it to T2. D3 activity is upregulated during conditions of stress and illness.

The interplay of these enzymes dictates the balance between active T3 and inactive rT3, thereby fine-tuning thyroid hormone signaling in response to the body's physiological needs.

Quantitative Analysis of Reverse T3 Kinetics

Kinetic studies are essential for understanding the dynamics of rT3 metabolism, including its production rate (PR) and metabolic clearance rate (MCR). Historically, these studies have relied on radioisotope tracers. While providing valuable data, the use of radioisotopes has safety and logistical limitations. Modern stable isotope methodologies offer a safer and equally effective alternative.

The following tables summarize key quantitative data on rT3 kinetics from pivotal studies. It is important to note that much of the foundational kinetic data was generated using radioisotope tracers.

| Parameter | Euthyroid | Hyperthyroid | Hypothyroid | Source |

| Metabolic Clearance Rate (MCR) of rT3 (L/day/70 kg) | 111.7 ± 13.2 | 190.7 ± 15.7 | 71.8 ± 7.0 | [6] |

| Production Rate (PR) of rT3 (µ g/day/70 kg) | 51.7 ± 9.1 | 271.3 ± 40.5 | 4.3 ± 0.6 | [6] |

Table 1: Reverse T3 Kinetic Parameters in Different Thyroid States. Data are presented as mean ± SE. These values were obtained from studies utilizing radioisotope tracers.

| Subject Group | rT3 Metabolic Clearance Rate (L/day) | rT3 Production Rate (µ g/day ) | Source |

| Euthyroid Controls | 104 ± 24 | 33.0 ± 9.2 | [6] |

| Hypothyroid Patients on L-T4 Therapy | 97.1 ± 12.8 | 34.3 ± 12.8 | [6] |

Table 2: Comparison of rT3 Kinetics in Euthyroid and L-T4 Treated Hypothyroid Subjects. Data are presented as mean ± SD. These values were obtained from studies utilizing radioisotope tracers.

Experimental Protocols for Investigating rT3 Physiology with Stable Isotopes

The following section outlines a detailed experimental protocol for an in vivo investigation of rT3 kinetics using stable isotope tracers. This protocol is a synthesis of methodologies from stable isotope pharmacokinetic studies of levothyroxine and principles of metabolic flux analysis.[7][8][9]

Objective:

To determine the in vivo production and clearance rates of reverse T3 by tracing the metabolism of stable isotope-labeled thyroxine (¹³C-T4).

Materials:

-

¹³C-labeled L-thyroxine (¹³C₆-T4) of high isotopic purity.

-

Internal standards for LC-MS/MS analysis (e.g., ¹³C₉-rT3).

-

Sterile saline for injection.

-

Intravenous catheters.

-

Blood collection tubes (e.g., EDTA-coated).

-

Centrifuge.

-

Solid-phase extraction (SPE) cartridges.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Experimental Workflow:

Caption: Experimental workflow for stable isotope tracer kinetic study of rT3.

Detailed Methodologies:

-

Subject Recruitment and Preparation:

-

Recruit healthy volunteers or specific patient cohorts (e.g., individuals with hypothyroidism, hyperthyroidism, or NTIS).

-

Obtain informed consent and ensure ethical approval.

-

Subjects should undergo an overnight fast to establish a metabolic baseline.

-

On the morning of the study, place two intravenous catheters: one for the tracer infusion and one in the contralateral arm for blood sampling.

-

-

Tracer Administration:

-

A primed-continuous infusion protocol is recommended to achieve a steady-state isotopic enrichment of the precursor pool (¹³C-T4) more rapidly.

-

The priming bolus dose and the continuous infusion rate of ¹³C-T4 should be calculated based on the subject's body weight and estimated T4 clearance.

-

The ¹³C-T4 is dissolved in sterile saline for infusion.

-

-

Blood Sampling:

-

Collect a baseline blood sample before the start of the infusion.

-

Following the start of the infusion, collect serial blood samples at predetermined time points to capture the kinetics of ¹³C-T4 and the appearance of ¹³C-rT3. A suggested sampling schedule is: 0, 15, 30, 60, 120, 180, and 240 minutes during the infusion, and at 6, 8, 12, 24, 48, 72, 96, and 120 hours post-infusion to capture the full disappearance curve.[7]

-

Collect blood in EDTA-coated tubes and immediately place on ice.

-

-

Sample Processing and Analysis:

-

Centrifuge the blood samples to separate the plasma.

-

To a known volume of plasma, add a precise amount of stable isotope-labeled internal standards (e.g., ¹³C₉-rT3) to account for procedural losses during sample preparation and for accurate quantification.

-

Perform solid-phase extraction (SPE) to isolate and concentrate the thyroid hormones from the plasma matrix.

-

Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentrations of endogenous (unlabeled) and ¹³C-labeled T4 and rT3.

-

-

Kinetic Modeling:

-

The time-course data of ¹³C-T4 and ¹³C-rT3 concentrations are used for kinetic modeling.

-

Non-compartmental analysis can be used to calculate the metabolic clearance rate (MCR) and production rate (PR) of rT3.

-

Alternatively, compartmental modeling can provide a more detailed understanding of the distribution and exchange of rT3 between different physiological compartments.

-

Signaling Pathways and Logical Relationships

The metabolic fate of T4 is a critical determinant of thyroid hormone action. The following diagram illustrates the key pathways of T4 metabolism, highlighting the central role of deiodinase enzymes in the production of T3 and rT3.

Caption: Metabolic pathways of thyroxine (T4) deiodination.

The decision to convert T4 to either T3 or rT3 is a key regulatory point. The following diagram illustrates the logical relationship of factors influencing this metabolic switch.

Caption: Factors influencing the metabolic fate of T4.

Conclusion

The investigation of reverse T3 physiology through stable isotope tracer kinetics represents a significant advancement in endocrinology research. This methodology provides a safe and precise tool to unravel the complex dynamics of rT3 metabolism in health and disease. By understanding the factors that regulate rT3 production and clearance, researchers and drug development professionals can gain deeper insights into the pathophysiology of non-thyroidal illness and other conditions characterized by altered thyroid hormone metabolism. The detailed protocols and conceptual frameworks provided in this guide serve as a comprehensive resource for designing and implementing such studies, ultimately paving the way for a more nuanced understanding of thyroid hormone regulation and the potential for novel therapeutic interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical and laboratory aspects of 3,3',5'-triiodothyronine (reverse T3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A method of study of radioactive tracer kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Can Reverse T3 Assay Be Employed to Guide T4 vs. T4/T3 Therapy in Hypothyroidism? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disposal and distribution of rT3 in humans: a new double-tracer kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mapping endocrine networks by stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Architecture of Reverse T3 Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peripheral metabolism of thyroid hormones is a critical determinant of their biological activity. The conversion of the primary thyroid hormone, thyroxine (T4), into either the potent, active form, 3,5,3'-triiodothyronine (T3), or the inactive metabolite, 3,3',5'-triiodothyronine (reverse T3 or rT3), is a key regulatory node. This technical guide provides an in-depth exploration of the mechanism underlying the formation of rT3 from T4, focusing on the enzymes, kinetics, and regulatory pathways that govern this process. A thorough understanding of this pathway is essential for researchers and professionals in endocrinology and drug development, as dysregulation of rT3 levels is implicated in various physiological and pathological states.

The Deiodinase Family: Gatekeepers of Thyroid Hormone Action

The conversion of T4 to rT3 is catalyzed by a family of selenoenzymes known as iodothyronine deiodinases.[1][2] These enzymes play a pivotal role in modulating the local and systemic availability of active thyroid hormone.[1] There are three distinct types of deiodinases, each with specific tissue distributions, substrate specificities, and kinetic properties.

-

Type 1 Deiodinase (D1): Primarily located in the liver, kidneys, and thyroid gland, D1 is unique in its ability to catalyze both the outer ring deiodination (ORD) that activates T4 to T3, and the inner ring deiodination (IRD) that inactivates T4 to rT3.[2][3][4] D1 exhibits a "ping-pong" kinetic mechanism, interacting sequentially with the iodothyronine substrate and a thiol cofactor.[2]

-

Type 2 Deiodinase (D2): Found predominantly in the brain, pituitary gland, and brown adipose tissue, D2 is exclusively an outer ring deiodinase, responsible for the localized production of T3 from T4.[2]

-

Type 3 Deiodinase (D3): As the primary physiological inactivator of thyroid hormones, D3 exclusively catalyzes the inner ring deiodination of T4 to produce rT3 and also inactivates T3 to T2.[2][4] It is highly expressed during embryonic and neonatal development and in the placenta, protecting developing tissues from excessive thyroid hormone exposure.[2][4] In adults, D3 expression is generally low but can be re-induced under certain pathological conditions.[5]

Both D1 and D3 are integral plasma membrane proteins.[3] The catalytic domains of D1 and D2 face the cytosol, while D3's catalytic domain is oriented towards the extracellular space, though it is also internalized via endosomes.[3]

The Core Mechanism: Inner Ring Deiodination of T4

The formation of reverse T3 from thyroxine is an enzymatic process involving the removal of an iodine atom from the inner (tyrosyl) ring of the T4 molecule.[2] This reaction is primarily catalyzed by Type 3 deiodinase (D3) and to a lesser extent by Type 1 deiodinase (D1).[2][3]

The reaction can be summarized as follows:

Thyroxine (T4) + Enzyme (D1 or D3) → 3,3',5'-Triiodothyronine (rT3) + Iodide

This conversion represents a major pathway for T4 inactivation, thereby reducing the pool of T4 available for conversion to the biologically active T3.[4] The resulting rT3 is considered biologically inactive as it does not bind effectively to thyroid hormone receptors.[2]

Quantitative Analysis of T4 to rT3 Conversion

The efficiency and substrate affinity of the deiodinase enzymes for the conversion of T4 to rT3 are described by their kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax).

| Enzyme | Substrate | Km (approximate) | Vmax/Km (relative efficacy) | Notes |

| Human D1 | T4 (to rT3) | µM range | 9 to 13 µM·min/pmol·mg protein[2] | D1 has similar efficacy for both inner and outer ring deiodination of T4.[2] The Km for T4 to T3 conversion is approximately 5.7 µM.[6] |

| Human D3 | T4 (to rT3) | nM range | High | D3 shows a preference for T3 over T4 as a substrate, with Km values for T3 being approximately 10-fold lower than for T4.[7] |

Regulation of Reverse T3 Formation

The production of rT3 is a tightly regulated process, influenced by a variety of physiological and pathological signals that modulate the expression and activity of deiodinase enzymes, particularly D3.

Signaling Pathways Regulating Deiodinase Expression

The Hedgehog (Hh) signaling pathway, crucial during embryonic development, plays a significant role in regulating D3 expression.[1][8] Activation of the Hh pathway leads to the induction of DIO3 gene expression.[1][9] This provides a mechanism to locally attenuate thyroid hormone action during tissue growth and repair.[1]

References

- 1. Repair-Related Activation of Hedgehog Signaling in Stromal Cells Promotes Intrahepatic Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Deiodination of T4 to T3 and rT3 by microsomes from normal human thyroid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characteristics of type III iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Hedgehog-mediated regulation of thyroid hormone action through iodothyronine deiodinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Reverse T3 and its Interaction with Thyroid Hormone Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reverse triiodothyronine (rT3), an isomer of the biologically active thyroid hormone triiodothyronine (T3), is primarily generated from the peripheral deiodination of thyroxine (T4).[1] Historically considered an inactive metabolite, emerging research indicates that rT3 possesses distinct biological activities and can interact with the thyroid hormone signaling machinery, albeit with significantly different affinity and functional outcomes compared to T3. This technical guide provides an in-depth analysis of the interaction between rT3 and thyroid hormone receptors (TRs), summarizing quantitative binding data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in endocrinology, molecular biology, and drug development.

Interaction with Nuclear Thyroid Hormone Receptors (Genomic Pathway)

The primary mechanism of thyroid hormone action is through the binding of T3 to nuclear thyroid hormone receptors (TRα and TRβ), which are ligand-activated transcription factors that regulate the expression of target genes.[2] Reverse T3 is generally considered to be a weak agonist or an antagonist at the nuclear TRs.

Binding Affinity

While direct dissociation constant (Kd) or inhibition constant (Ki) values for rT3 with purified human TRα and TRβ are not consistently reported in the literature, its binding affinity is known to be substantially lower than that of T3. Some studies suggest that rT3 acts as a competitive inhibitor of T3 binding to nuclear receptors.[3] The binding affinity of various thyroid hormones to nuclear receptors generally follows the order: T3 > T4 > rT3.

Quantitative Data Summary

The following table summarizes the available quantitative data on the binding of thyroid hormones to their receptors.

| Ligand | Receptor/System | Binding Affinity (Ka) | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Relative Binding Affinity vs. T3 | Reference(s) |

| T4 | Rat Liver Plasma Membranes | 1.7 ± 0.2 x 10⁹ M⁻¹ | - | - | - | [4] |

| rT3 | Rat Liver Plasma Membranes | 2.5 ± 0.4 x 10⁸ M⁻¹ | - | - | - | [4] |

| T3 | - | Lower affinity than T4 and rT3 | - | - | - | [4] |

| Oleic Acid | c-erbA alpha 1 protein | - | - | 5.4 x 10⁻⁶ M | - | [5] |

| Oleic Acid | c-erbA beta 1 protein | - | - | 3.3 x 10⁻⁶ M | - | [5] |

Note: The data for plasma membranes reflects interaction with membrane-associated binding sites and not necessarily the nuclear TRs responsible for genomic signaling.

Impact on Gene Transcription

In the presence of T3, TRs recruit coactivator proteins to initiate the transcription of target genes.[6] Due to its weak binding and potential antagonistic properties, rT3 is not considered to be a significant activator of gene transcription through the classical genomic pathway.[1] In high concentrations, it may competitively inhibit the binding of T3, thereby potentially reducing T3-mediated gene expression.[3]

Interaction with Membrane Receptors (Non-Genomic Pathway)

Recent evidence has highlighted a non-genomic pathway of thyroid hormone action initiated at the plasma membrane. Reverse T3 has been shown to bind to the thyroid hormone analog receptor on the plasma membrane integrin αvβ3.[7] This interaction can trigger rapid intracellular signaling cascades.

Signaling Cascade

The binding of rT3 to integrin αvβ3 can initiate a signaling cascade involving the activation of Focal Adhesion Kinase (FAK) and Src kinase.[8][9] This, in turn, can lead to the activation of downstream pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[10][11]

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of rT3 with thyroid hormone receptors.

Competitive Radioligand Binding Assay

This assay determines the ability of a test compound (e.g., rT3) to compete with a radiolabeled ligand (e.g., [¹²⁵I]T3) for binding to TRs.

Materials:

-

Thyroid Hormone Receptor Source: Purified recombinant human TRα or TRβ, or nuclear extracts from cells overexpressing the receptor.

-

Radioligand: [¹²⁵I]T3 of high specific activity.

-

Unlabeled Ligands: T3, T4, and rT3 for competition.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.8), 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT.

-

Wash Buffer: Assay buffer without glycerol and DTT.

-

GF/B glass fiber filters.

-

96-well microplates.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled T3, T4, and rT3 in assay buffer. The final concentration of [¹²⁵I]T3 should be close to its Kd value for the receptor.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [¹²⁵I]T3, and TR preparation.

-

Non-specific Binding: A saturating concentration of unlabeled T3, [¹²⁵I]T3, and TR preparation.

-

Competitive Binding: Serial dilutions of rT3 (or other test compounds), [¹²⁵I]T3, and TR preparation.

-

-

Incubation: Incubate the plate at 4°C for 18 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through GF/B filters using a filtration apparatus.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for rT3 by plotting the percentage of specific binding against the log concentration of rT3. The Ki value can be calculated using the Cheng-Prusoff equation.

Thyroid Hormone Receptor Transactivation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to modulate TR-mediated gene transcription.

Materials:

-

Cell Line: A suitable cell line, such as HEK293 or GH3 cells, that does not endogenously express high levels of TRs.[12]

-

Expression Vectors: Plasmids encoding human TRα or TRβ.

-

Reporter Vector: A plasmid containing a thyroid hormone response element (TRE) upstream of a reporter gene (e.g., luciferase).[13]

-

Transfection Reagent.

-

Cell Culture Medium and Supplements.

-

T3 and rT3.

-

Luciferase Assay Reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the TR expression vector and the TRE-reporter vector using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, treat the cells with a constant, sub-maximal concentration of T3 (agonist mode) and varying concentrations of rT3 (antagonist mode). Include appropriate controls (vehicle, T3 alone, rT3 alone).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Calculate the fold induction of luciferase activity relative to the vehicle control. For antagonist activity, determine the IC50 value of rT3 by plotting the percentage of inhibition of T3-induced activity against the log concentration of rT3.

Experimental and Logical Workflows

Workflow for Assessing TR Antagonism

References

- 1. Clinical and laboratory aspects of 3,3',5'-triiodothyronine (reverse T3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thyroid hormone receptors and resistance to thyroid hormone disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Basis for the Remarkably Different Gas-Phase Behavior of Deprotonated Thyroid Hormones Triiodothyronine (T3) and Reverse Triiodothyronine (rT3): A Clue for Their Discrimination? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific 3,3',5'-triiodothyronine (reverse T3) binding sites on rat liver plasma membranes: comparison with thyroxine (T4) binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Competitive inhibition of T3 binding to alpha 1 and beta 1 thyroid hormone receptors by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thyroid hormone receptor coactivators and corepressors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Action of Reverse T3 on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of epithelial cell migration and Src/FAK signaling by SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel prognostic marker TGFBI affects the migration and invasion function of ovarian cancer cells and activates the integrin αvβ3-PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphatidylinositol 3-Kinase/Akt Mediates Integrin Signaling To Control RNA Polymerase I Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 13. benchchem.com [benchchem.com]

The Clinical Relevance of the T3 to Reverse T3 Ratio: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ratio of triiodothyronine (T3) to reverse triiodothyronine (rT3) is emerging as a critical biomarker for assessing peripheral thyroid hormone metabolism and cellular energetic status. While traditional thyroid function tests provide a snapshot of glandular output and pituitary feedback, the T3/rT3 ratio offers a more nuanced view of how thyroid hormones are utilized at the tissue level. This is particularly relevant in the context of non-thyroidal illness syndrome (NTIS), also known as euthyroid sick syndrome, where standard thyroid tests may be misleading. A decreased T3/rT3 ratio, primarily driven by an increase in rT3 and a decrease in T3, often signifies a shift in deiodinase activity as an adaptive response to systemic stress, inflammation, or caloric restriction. This guide provides a comprehensive overview of the physiological basis of the T3/rT3 ratio, its clinical significance in various pathological states, detailed methodologies for its measurement, and its potential applications in drug development.

Introduction: Beyond Standard Thyroid Function Tests

The thyroid gland primarily produces thyroxine (T4), a prohormone that is converted in peripheral tissues to the biologically active T3 or the inactive metabolite, reverse T3.[1] This conversion is tightly regulated by a family of selenoenzymes known as deiodinases.[2] The T3/rT3 ratio reflects the net activity of these enzymes and, consequently, the availability of active thyroid hormone to target tissues. A balanced ratio is indicative of proper thyroid hormone conversion, which is essential for maintaining metabolic homeostasis. However, in various clinical conditions, this balance is disrupted, leading to a state of cellular hypothyroidism despite normal or even low thyroid-stimulating hormone (TSH) levels.

The Physiological Basis: Deiodinases at the Helm of Thyroid Hormone Action

The conversion of T4 is a critical control point in thyroid hormone signaling. Three types of deiodinases orchestrate this process:

-

Type 1 Deiodinase (D1): Found primarily in the liver, kidneys, and thyroid, D1 is responsible for both the conversion of T4 to T3 and the clearance of rT3 from the circulation.[3]

-

Type 2 Deiodinase (D2): Located in the brain, pituitary, brown adipose tissue, and skeletal muscle, D2 is the primary enzyme for local T3 production, playing a crucial role in tissue-specific thyroid hormone action.[3]

-

Type 3 Deiodinase (D3): This is the main inactivating deiodinase, converting T4 to rT3 and T3 to the inactive T2. D3 is highly expressed during embryonic development and in the placenta, protecting tissues from excessive thyroid hormone exposure.[3][4] In adults, its expression is upregulated in states of illness and stress.[4]

In healthy individuals, the activity of these enzymes is balanced to ensure an appropriate supply of T3 to the cells. However, during periods of critical illness, fasting, or significant physiological stress, the expression and activity of deiodinases are altered. Typically, D1 and D2 activity is downregulated, while D3 activity is upregulated. This leads to decreased production of T3 and increased production of rT3, resulting in a lower T3/rT3 ratio.[4][5] This adaptive mechanism is thought to conserve energy by reducing the metabolic rate in times of crisis.[6]

Data Presentation: Quantitative Insights into the T3/rT3 Ratio

The following tables summarize quantitative data from various studies on the T3/rT3 ratio in different clinical settings. It is important to note that reference ranges for T3, rT3, and their ratio can vary between laboratories and analytical methods.

Table 1: T3, rT3, and T3/rT3 Ratio in Critically Ill Patients (ICU)

| Patient Group | n | T3 (ng/dL) | rT3 (ng/dL) | T3/rT3 Ratio | Outcome | Reference |

| Survivors | 383 | 65.8 ± 23.4 | 35.1 ± 15.2 | 2.1 ± 1.0 | Survived ICU stay | [7] |

| Non-survivors | 91 | 48.7 ± 20.1 | 37.2 ± 18.9 | 1.5 ± 0.8 | Died in ICU | [7] |

| Critically Ill | 353 | Low in 11.6% | High in 71.1% | Low T3/rT3 associated with mortality | Increased hospital mortality | [8] |

Table 2: T3, rT3, and T3/rT3 Ratio in Acute Myocardial Infarction (AMI)

| Patient Group | n | rT3 (nmol/L) | Outcome (1-year mortality) | Hazard Ratio (for high rT3) | Reference |

| High rT3 (>0.41) | 165 | >0.41 | 24% | 3.0 (95% CI: 1.4-6.3) | [9][10] |

| Low rT3 (≤0.41) | 166 | ≤0.41 | 7.8% | [9][10] | |

| aMI cohort | 289 | Higher rT3 associated with mortality | Increased all-cause mortality at 1 year | OR = 1.69 (95% CI: 1.06–2.67) | [11] |

Table 3: Reference Ranges for T3, rT3, and the T3/rT3 Ratio

| Parameter | Typical Normal Range | Optimal Range (Functional Medicine) | Unit Conversion |

| Total T3 | 80-200 ng/dL | Upper 20% of normal range | |

| Reverse T3 | 10-24 ng/dL (<250 pg/mL) | 1 ng/dL = 10 pg/mL | |

| T3/rT3 Ratio (ng/dL units) | >10 | 10-15 | Calculated by dividing Total T3 by rT3 |

| Free T3/rT3 Ratio | Varies significantly based on units | >20 (when fT3 is in pg/mL and rT3 in ng/dL, after conversion) | Requires consistent units for calculation |

Note: The "optimal" ranges are often cited in functional medicine literature and may not be universally accepted in conventional endocrinology.

Experimental Protocols: Measuring T3 and Reverse T3

Accurate measurement of T3 and rT3 is crucial for the clinical utility of their ratio. The two primary methods employed are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Radioimmunoassay (RIA)

Principle: RIA is a competitive binding assay where a known quantity of radiolabeled antigen (e.g., 125I-T3) competes with the unlabeled antigen in the patient's sample for a limited number of binding sites on a specific antibody. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of the unlabeled antigen in the sample.[12]

Detailed Methodology (General Protocol): [12][13][14]

-

Sample Preparation: Serum or plasma is the preferred specimen. Samples are typically extracted with ethanol to remove binding proteins that can interfere with the assay.[13]

-

Assay Setup:

-

A standard curve is prepared using known concentrations of unlabeled T3 or rT3.

-

Coated tubes (with anti-T3 or anti-rT3 antibodies) are labeled for standards, controls, and patient samples.

-

-

Incubation:

-

A specific volume of standards, controls, and patient samples are dispensed into the respective tubes.

-

A fixed amount of 125I-labeled T3 or rT3 (tracer) is added to all tubes.

-

The tubes are incubated, typically overnight at 4°C, to allow for competitive binding.

-

-

Separation of Bound and Free Antigen:

-

A precipitating reagent (e.g., a second antibody) is added to separate the antibody-bound antigen from the free antigen.

-

The tubes are centrifuged to pellet the bound fraction.

-

-

Counting:

-

The supernatant (containing the free fraction) is decanted or aspirated.

-

The radioactivity of the pellet (bound fraction) is measured using a gamma counter.

-

-

Calculation:

-

A standard curve is generated by plotting the percentage of bound tracer against the concentration of the standards.

-

The concentration of T3 or rT3 in the patient samples is determined by interpolating their bound tracer percentage on the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly specific and sensitive analytical technique that separates compounds based on their physicochemical properties (liquid chromatography) and then identifies and quantifies them based on their mass-to-charge ratio (tandem mass spectrometry). This method offers advantages over immunoassays, including higher specificity and the ability to measure multiple thyroid hormone metabolites simultaneously.[15]

Detailed Methodology (General Protocol): [16][17]

-

Sample Preparation:

-

A small volume of serum or plasma (e.g., 100 µL) is used.

-

Internal standards (stable isotope-labeled T3 and rT3) are added to the sample for accurate quantification.

-

Proteins are precipitated using a reagent like zinc chloride or methanol.

-

The sample is centrifuged, and the supernatant is collected.

-

Further purification may be performed using solid-phase extraction (SPE) to remove interfering substances.[15]

-

-

Liquid Chromatography (LC):

-

The prepared sample is injected into the LC system.

-

The analytes (T3, rT3, and other thyroid hormones) are separated on a chromatographic column (e.g., a C18 or Phenyl-Hexyl column) based on their differential partitioning between the mobile phase and the stationary phase.[15]

-

-

Tandem Mass Spectrometry (MS/MS):

-

The separated analytes from the LC elute into the mass spectrometer.

-

The molecules are ionized, typically using electrospray ionization (ESI).

-

The first mass analyzer (Q1) selects the precursor ions of T3 and rT3 based on their specific mass-to-charge ratio.

-

The selected ions are fragmented in a collision cell (Q2).

-

The second mass analyzer (Q3) selects specific fragment ions (product ions) for detection.

-

This process of selecting a precursor ion and a specific product ion is known as selected reaction monitoring (SRM), which provides high specificity.

-

-

Data Analysis:

-

The concentration of T3 and rT3 in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve generated with known standards.

-

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the T3/rT3 ratio.

Caption: Peripheral metabolism of thyroid hormone by deiodinase enzymes.

Caption: Genomic signaling pathway of triiodothyronine (T3).

Caption: Experimental workflow for T3 and rT3 measurement by LC-MS/MS.

Clinical Significance and Applications

A low T3/rT3 ratio is a hallmark of Non-Thyroidal Illness Syndrome (NTIS), a condition frequently observed in critically ill patients, individuals undergoing major surgery, and those with chronic diseases such as heart failure, kidney disease, and cancer.[6][18] In these contexts, the T3/rT3 ratio can serve as a prognostic indicator, with a lower ratio often associated with increased morbidity and mortality.[7][8]

The clinical utility of the T3/rT3 ratio extends to:

-

Differentiating Central Hypothyroidism from NTIS: In both conditions, TSH may be low or normal, and T4 may be low. However, in NTIS, rT3 is typically elevated, leading to a low T3/rT3 ratio, which is not characteristic of central hypothyroidism.

-

Monitoring Recovery from Critical Illness: An improvement in the T3/rT3 ratio can indicate a resolution of the stress response and a return to normal metabolic function.

-

Assessing Cellular Hypothyroidism: Some clinicians, particularly in the field of functional medicine, use the T3/rT3 ratio to identify "subclinical" or cellular hypothyroidism in patients with persistent hypothyroid symptoms despite normal TSH and T4 levels. However, this application remains controversial in mainstream endocrinology.[16]

Implications for Drug Development

The T3/rT3 ratio holds significant potential as a biomarker in drug development for several reasons:

-

Assessing Off-Target Effects: Many drugs can interfere with thyroid hormone metabolism.[5][19][20][21] Monitoring the T3/rT3 ratio in preclinical and clinical trials can provide early indications of a drug's impact on peripheral thyroid hormone conversion. Drugs known to affect this ratio include amiodarone, glucocorticoids, propranolol, and some chemotherapy agents.[19][20]

-

Identifying Drug-Induced NTIS: Certain medications can induce a state resembling NTIS. The T3/rT3 ratio can be a sensitive marker for this effect, helping to distinguish it from true thyroid dysfunction.

-

Stratifying Patient Populations: In clinical trials for drugs targeting metabolic or inflammatory diseases, the baseline T3/rT3 ratio could be used to stratify patients who may respond differently to the therapeutic intervention.

-

Developing Therapies for NTIS: While the use of thyroid hormone replacement in NTIS is currently debated, a deeper understanding of the regulation of deiodinases and the T3/rT3 ratio could pave the way for novel therapeutic strategies aimed at restoring normal thyroid hormone signaling in critically ill patients.

Conclusion and Future Directions

Future research should focus on standardizing the measurement of T3 and rT3 across different laboratories and establishing more robust, clinically validated reference ranges for the ratio. Further investigation into the therapeutic modulation of deiodinase activity, with the goal of normalizing the T3/rT3 ratio in pathological states, is a promising avenue for future drug development. As our understanding of the intricate regulation of thyroid hormone action at the cellular level grows, the clinical utility of the T3/rT3 ratio is poised to expand, solidifying its place as a key tool in the assessment of metabolic and endocrine function.

References

- 1. Understanding Reverse T3 in Thyroid Health [verywellhealth.com]

- 2. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Physiological role and regulation of iodothyronine deiodinases: a 2011 update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Thyroid function during critical illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relationship between thyroid function and ICU mortality: a prospective observation study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thyroid Function, Reverse Triiodothyronine, and Mortality in Critically Ill Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Association between increased levels of reverse triiodothyronine and mortality after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. phoenixbiotech.net [phoenixbiotech.net]

- 13. A radioimmunoassay for measurement of 3,3',5'-triiodothyronine (reverse T3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. demeditec.com [demeditec.com]

- 15. endocrine-abstracts.org [endocrine-abstracts.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. scispace.com [scispace.com]

- 18. Prognostic Value of Thyroid Profile in Critical Care Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [Interference in the conversion of T4 to T3 and rT3 by medications in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medicinainterna.net.pe [medicinainterna.net.pe]

- 21. derangedphysiology.com [derangedphysiology.com]

The Dawn of Reverse T3: An In-depth Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse triiodothyronine (rT3), a metabolically inactive isomer of the active thyroid hormone triiodothyronine (T3), was first identified approximately four decades ago. Its discovery opened a new chapter in understanding the peripheral metabolism of thyroid hormones, revealing a sophisticated system of activation and inactivation that regulates thyroid hormone activity. This technical guide provides a comprehensive overview of the seminal research that led to the discovery and initial characterization of rT3, focusing on the quantitative data, experimental protocols, and key conceptual frameworks established in the 1970s.

Quantitative Data from Foundational Studies

The development of a specific radioimmunoassay (RIA) for rT3 was a pivotal technological advancement that enabled its quantification in biological samples. The initial studies by Chopra et al. and Burman et al. provided the first quantitative data on rT3 concentrations in various physiological and pathological states.

Serum Reverse T3 Concentrations in Healthy and Diseased States (Chopra et al., 1974 & 1975)

Dr. Inder J. Chopra and his colleagues were instrumental in developing the first RIA for rT3 and characterizing its levels. Their work revealed a reciprocal relationship between T3 and rT3 in various non-thyroidal illnesses, a condition later termed "euthyroid sick syndrome."[1][2]

| Patient Group | Number of Subjects (n) | Mean Serum rT3 (ng/100ml) ± SD | Reference |

| Normal Subjects | 27 | 41 ± 10 | [2] |

| Hyperthyroid Patients | 22 | 103 ± 49 | [2] |

| Hypothyroid Patients | 12 | 19 ± 9 | [2] |

| Hepatic Cirrhosis | - | 76 | [1] |

| Chronic Renal Failure | - | 46 | [1] |

| Acute Febrile Illnesses | - | 77 | [1] |

| Severe Protein Calorie Malnutrition | - | 53 (before treatment) | [1] |

| Newborn Cord Sera | 7 | 136 ± 19 | [2] |

Serum Reverse T3 Concentrations in Various Thyroid Economies (Burman et al., 1977)

Dr. Kenneth D. Burman and his team further refined the rT3 RIA, developing a method that could be performed on unextracted serum. Their research confirmed and extended the findings of Chopra's group, providing more data on rT3 levels in different thyroid states.[3]

| Patient Group | Number of Subjects (n) | Mean Serum rT3 (ng/100ml) ± SD | Reference |

| Normal Subjects | 21 | 60 ± 12 | [3] |

| Hyperthyroid Patients | 19 | Elevated in 17 subjects | [3] |

| Hypothyroid Patients | 11 | Decreased in 10 subjects | [3] |

Experimental Protocols: The Radioimmunoassay for Reverse T3

The ability to measure rT3 was entirely dependent on the development of a sensitive and specific radioimmunoassay. The following is a detailed description of the methodologies employed in the foundational studies of the 1970s.

Antiserum Production

-

Antigen Preparation: A conjugate of D,L-rT3 and human serum albumin (HSA) was synthesized to render the small rT3 molecule immunogenic.[2]

-

Immunization: Rabbits were immunized with the rT3-HSA conjugate. The initial injections used complete Freund's adjuvant to enhance the immune response, followed by booster injections with incomplete Freund's adjuvant.[2]

-

Antiserum Selection: The antiserum with the highest specificity and binding affinity for rT3 was selected for use in the RIA.[2]

Radiolabeling of Reverse T3

-

Radionuclide: Iodine-125 (¹²⁵I) was the radioisotope of choice for labeling rT3, creating a high-specific-activity tracer.

-

Iodination Method: The Chloramine-T method was a common technique for iodinating tyrosine residues. This method uses Chloramine-T as an oxidizing agent to facilitate the incorporation of ¹²⁵I into the rT3 molecule.[4]

-

Purification: The radiolabeled rT3 was purified from unreacted ¹²⁵I and other reactants using column chromatography, often with Sephadex.[4]

Radioimmunoassay Procedure

The RIA for rT3 was based on the principle of competitive binding.

-

Competitive Binding: A known amount of ¹²⁵I-labeled rT3 (tracer) and an unknown amount of rT3 in the patient's serum or a known amount in a standard solution were incubated with a limited amount of the specific anti-rT3 antiserum. The unlabeled rT3 from the sample and the ¹²⁵I-labeled rT3 competed for the binding sites on the antibody.

-

Sample Preparation: Early RIAs often required an initial extraction of rT3 from serum proteins using ethanol.[2] Later developments allowed for the use of unextracted serum by incorporating blocking agents like 8-anilino-1-naphthalene sulphonic acid (ANS) to prevent the binding of rT3 to thyroid-binding globulin (TBG).[4]

-

Separation of Bound and Free rT3: After incubation, the antibody-bound rT3 had to be separated from the free (unbound) rT3. A common method was the double-antibody technique , where a second antibody, directed against the gamma globulin of the species in which the primary anti-rT3 antibody was raised (e.g., goat anti-rabbit gamma globulin), was added to precipitate the primary antibody-antigen complexes.[1][4] Polyethylene glycol (PEG) was often used to enhance the precipitation.

-

Quantification: The radioactivity of the precipitated (bound) fraction was measured using a gamma counter. The amount of ¹²⁵I-rT3 in the precipitate was inversely proportional to the concentration of unlabeled rT3 in the sample.

-

Standard Curve: A standard curve was generated by plotting the percentage of bound radioactivity against known concentrations of unlabeled rT3 standards. The concentration of rT3 in the patient samples was then determined by interpolating their bound radioactivity values on the standard curve.

Assay Validation

-

Specificity: The cross-reactivity of the antiserum with other thyroid hormones was a critical parameter. The antisera developed showed high specificity for rT3, with minimal cross-reactivity with T4 and T3 (typically less than 0.1%).[2] There was some cross-reactivity with 3,3'-diiodothyronine (3,3'-T2).[2]

-

Sensitivity: The sensitivity of the assay was defined as the smallest amount of rT3 that could be reliably distinguished from zero.

-

Precision: Intra- and inter-assay coefficients of variation were determined to assess the reproducibility of the assay.

-

Accuracy: Recovery experiments, where known amounts of unlabeled rT3 were added to serum samples and the percentage recovered was measured, were performed to assess the accuracy of the assay. Recoveries were typically high, often exceeding 90%.[2]

Visualizations: Pathways and Workflows

Thyroid Hormone Metabolism Pathway

The discovery of rT3 elucidated the dual pathways of thyroxine (T4) metabolism, highlighting the roles of different deiodinase enzymes in activating or inactivating the prohormone T4.

Caption: Peripheral metabolism of thyroxine (T4) to active T3 and inactive rT3.

Experimental Workflow for Reverse T3 Radioimmunoassay (1970s)

This diagram illustrates the key steps involved in the initial radioimmunoassays for rT3.

Caption: Workflow of the 1970s radioimmunoassay for reverse T3.

Initial Characterization and Physiological Significance

The initial studies on rT3 established several key concepts:

-

rT3 as a Normal Component: Reverse T3 was identified as a normal constituent of human serum and thyroglobulin.[2]

-

Peripheral Production: The primary source of circulating rT3 was determined to be the peripheral deiodination of T4, rather than direct secretion from the thyroid gland.[2]

-

Metabolic Inactivity: rT3 was found to be a metabolically inactive or poorly calorigenic compound compared to the potent T3.[1]

-

Reciprocal Relationship with T3: In states of non-thyroidal illness, such as fasting, malnutrition, and systemic diseases, a characteristic pattern emerged: serum T3 levels decreased while rT3 levels increased.[1] This suggested a regulated shift in T4 metabolism away from the production of active T3 and towards the formation of inactive rT3, likely as a mechanism to conserve energy during times of stress.

-

Altered Levels in Thyroid Disease: As expected, serum rT3 levels were found to be low in hypothyroidism and high in hyperthyroidism, generally paralleling the changes in serum T4.[2][3]

Conclusion

The discovery and initial characterization of reverse T3 in the 1970s were landmark achievements in thyroid endocrinology. The development of the radioimmunoassay provided the essential tool to uncover the complex peripheral regulation of thyroid hormone action. The foundational studies of Chopra, Burman, and their contemporaries laid the groundwork for our current understanding of the deiodinase enzymes and the critical role of T4 to T3 conversion. While the precise physiological roles of rT3 continue to be an area of investigation, the initial characterization of this "inactive" hormone profoundly advanced our knowledge of thyroid hormone homeostasis.

References

- 1. protocols.io [protocols.io]

- 2. A radioimmunoassay for measurement of 3,3',5'-triiodothyronine (reverse T3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A radioimmunoassay for 3,3',5'-L-triiodothyronine (reverse T3): assessment of thyroid gland content and serum measurements in conditions of normal and altered thyroidal economy and following administration of thyrotropin releasing hormone (TRH) and thyrotropin (TSH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The radioimmunoassay of 3,3',5' - triiodothyronine (reverse T3) in unextracted human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Reverse T3 in Human Serum using a Validated LC-MS/MS Protocol with Isotope Dilution

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Reverse Triiodothyronine (rT3) in human serum. The protocol employs a stable isotope-labeled internal standard, Reverse T3-¹³C₆, to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation followed by liquid-liquid extraction, which effectively minimizes matrix interference. Chromatographic separation is optimized to resolve rT3 from its potent, isobaric isomer, triiodothyronine (T3), a critical requirement for accurate measurement. This method provides the selectivity and sensitivity necessary for clinical research applications studying thyroid hormone metabolism.

Introduction

Reverse Triiodothyronine (rT3) is an inactive isomer of the biologically active thyroid hormone, triiodothyronine (T3). Both are produced from the peripheral deiodination of thyroxine (T4). While T3 is crucial for regulating metabolism, rT3 is its inactive counterpart. The ratio of T3 to rT3 can be a significant indicator in various physiological and pathological states, including euthyroid sick syndrome, where rT3 levels may be elevated.[1]

Traditional immunoassays for rT3 can suffer from a lack of specificity and cross-reactivity. In contrast, LC-MS/MS offers superior selectivity and sensitivity, establishing it as a gold-standard analytical technique.[1][2] This protocol provides a validated method for researchers to reliably quantify rT3, utilizing an isotope dilution strategy with Reverse T3-¹³C₆ for precise and accurate measurements.

Experimental Protocol

Materials and Reagents

-

Analytes and Internal Standard: Reverse T3 (rT3) and Reverse T3-¹³C₆ (rT3-IS) certified reference solutions.

-

Solvents: LC-MS grade methanol, acetonitrile, water, ethyl acetate, and formic acid.

-

Reagents: Bovine Serum Albumin (BSA), Phosphate-Buffered Saline (PBS).

-

Sample Matrix: Human serum.

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare stock solutions of rT3 and rT3-IS in appropriate solvents (e.g., 95% ethanol with 6 mM NaOH or methanol).[1]

-

Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a suitable solvent like 50% methanol.

-

Calibration Curve Standards: Prepare calibration standards by spiking the rT3 working solutions into a surrogate matrix (e.g., 1% BSA in PBS or stripped serum) to achieve a concentration range of approximately 5 to 60 ng/dL (0.05 to 0.6 ng/mL).[3]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the surrogate matrix to assess the accuracy and precision of the method.

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction (LLE)

-

Aliquoting: To 125 µL of serum sample, calibrator, or QC, add the rT3-¹³C₆ internal standard solution.[3]

-

Protein Precipitation: Add 250 µL of water, followed by 600 µL of acetonitrile and 200 µL of methanol. Vortex thoroughly to precipitate proteins.[3]

-

Liquid-Liquid Extraction: Add 1.2 mL of ethyl acetate and vortex for 1 minute to extract the analytes into the organic phase.[3][4]

-

Centrifugation: Centrifuge the samples at 5,000 x g for 5 minutes to achieve phase separation.[3][4]

-

Supernatant Transfer: Carefully transfer the upper organic layer (approximately 2 mL) to a clean glass tube.[3][4]

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 70°C).[3][4]

-

Reconstitution: Reconstitute the dried residue in 150 µL of a suitable mobile phase-compatible solution (e.g., 25% acetonitrile in water) and transfer to an autosampler vial for analysis.[3][4]

LC-MS/MS Instrumentation and Conditions

The following conditions have been shown to be effective for the separation and detection of rT3. Optimization may be required for different instrument setups.

| Parameter | Recommended Conditions |

| LC System | UPLC/UHPLC system |

| Column | Accucore aQ C18 (2.6 µm, 100 x 2.1 mm) or Raptor Biphenyl (2.7 µm)[3][5] |

| Column Temperature | 60°C[3] |

| Mobile Phase A | 0.1% Formic Acid in Water[3] |

| Mobile Phase B | 0.1% Formic Acid in Methanol[3] |

| Flow Rate | 0.40 mL/min[3] |

| Injection Volume | 10-15 µL[1] |

| LC Gradient | A linear gradient from low to high organic percentage (e.g., 5% B to 70% B over ~2 minutes, followed by a wash and re-equilibration).[3] |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Thermo Scientific™ TSQ Quantis™)[3][4] |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Ion Mode[1][3] |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

Mass Spectrometry Parameters (SRM Transitions)

The following precursor-to-product ion transitions should be monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Reverse T3 | 651.8[3][4] | 605.8[3][4] | 507.9 / 508[1][3][4] |

| Reverse T3-¹³C₆ (IS) | 657.8[3][4] | 611.8[3][4] | 513.9 / 514[1] |

Quantitative Data Summary

The described method demonstrates excellent performance characteristics for the quantification of rT3 in serum. The following table summarizes typical validation results reported in the literature.

| Performance Metric | Typical Result |

| Analytical Range | 5 - 60 ng/dL (0.05 - 0.6 ng/mL)[3] |

| Linearity (r²) | > 0.999[1] |

| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL[1] |

| Intra-Assay Precision (%CV) | < 6%[3] |

| Inter-Assay Precision (%CV) | < 8%[3] |

| Accuracy (% Bias) | Within ± 10% of expected values[3] |

Visualizations

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for rT3 quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific protocol for the quantification of Reverse T3 in human serum. The use of a stable isotope-labeled internal standard coupled with an optimized sample preparation procedure ensures high-quality data suitable for demanding research applications. The chromatographic separation effectively resolves rT3 from its critical isobar T3, enabling accurate measurement essential for studies in endocrinology and metabolic disorders. This method is well-suited for high-throughput clinical research laboratories.

References

Method Development for Serum Reverse T3 Analysis with Isotope Dilution

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of Reverse Triiodothyronine (rT3) in human serum using the isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This methodology offers high selectivity and sensitivity, making it a robust tool for researchers, scientists, and professionals in drug development.

Introduction

Reverse T3 (3,3',5'-Triiodothyronine) is an inactive isomer of the biologically active thyroid hormone T3 (3,5,3'-Triiodothyronine). Both are derived from the prohormone Thyroxine (T4). The measurement of serum rT3 levels is crucial in clinical research, particularly in the context of non-thyroidal illness syndrome (also known as euthyroid sick syndrome), where peripheral conversion of T4 to T3 is altered, leading to decreased T3 and increased rT3 concentrations.[1][2][3] Isotope dilution LC-MS/MS has emerged as the gold standard for the accurate quantification of rT3, overcoming the limitations of traditional immunoassays.[4][5] This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-rT3) to the serum sample, followed by extraction, chromatographic separation, and mass spectrometric detection.[1][2]

Thyroid Hormone Metabolism Pathway

The following diagram illustrates the peripheral metabolism of thyroid hormones, highlighting the generation of T3 and rT3 from T4.

Caption: Peripheral conversion of Thyroxine (T4).

Experimental Workflow

The overall experimental workflow for the analysis of serum rT3 by isotope dilution LC-MS/MS is depicted below.

Caption: Isotope dilution LC-MS/MS workflow for rT3.

Detailed Protocols

Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the extraction of thyroid hormones from serum.[1][2]

Materials:

-

Serum samples, calibrators, and quality controls (QCs)

-

¹³C₆-rT3 internal standard (IS) solution

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ethyl acetate, HPLC grade

-

Water, HPLC grade

-

Microcentrifuge tubes (1.5 or 2.0 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 125 µL of serum sample, calibrator, or QC in a microcentrifuge tube, add 250 µL of water.

-

Add 200 µL of methanol containing the ¹³C₆-rT3 internal standard.

-

Add 600 µL of acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Add 1.2 mL of ethyl acetate and vortex for another minute.[1][2]

-

Carefully transfer the upper organic layer (approximately 2 mL) to a clean glass tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 70°C.[1][2]

-

Reconstitute the dried residue in 150 µL of 25% acetonitrile in water.[1]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode polymer-based strong anion exchange SPE for selective extraction.[6]

Materials:

-

Serum samples, calibrators, and QCs

-

D₆-T3/rT3 internal standard solution

-

Citric acid, ascorbic acid, DL-dithiothreitol mixture (stabilizer)

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Ammonium acetate buffer (50 mM, pH 9)

-

2% Formic acid in Dichloromethane (DCM)

-

SPE plate (e.g., EVOLUTE® EXPRESS AX, 30 mg)

-

SPE vacuum manifold or positive pressure processor

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

To 200 µL of serum, add 10 µL of internal standard solution.

-

Add 100 µL of the stabilizer mixture (25 mg/mL each of citric acid, ascorbic acid, and DL-dithiothreitol in water) and vortex thoroughly.[6]

-

SPE Plate Conditioning: Condition each well with 1 mL of MeOH.

-

SPE Plate Equilibration: Equilibrate each well with 1 mL of H₂O.

-

Sample Loading: Load the entire pre-treated sample onto the SPE plate.

-

Wash 1: Wash with 1 mL of 50 mM ammonium acetate buffer (pH 9).

-

Wash 2: Wash with 1 mL of MeOH.

-

Wash 3: Wash with 1 mL of 2% formic acid in DCM.[6]

-

Elution: Elute the analytes with 500 µL of MeOH into a collection plate.

-

Post Elution: Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

-

Reconstitute the dried residue in an appropriate volume of mobile phase for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of rT3.

Liquid Chromatography Parameters

| Parameter | Value | Reference |

| LC System | High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system | [1][2] |

| Column | Reversed-phase C18 column (e.g., Accucore aQ, 100 x 2.1 mm, 2.6 µm) | [1][2] |

| Column Temperature | 60°C | [1][2] |

| Mobile Phase A | Water with 0.1% Formic Acid | [1][2] |

| Mobile Phase B | Methanol with 0.1% Formic Acid | [1][2] |

| Flow Rate | 0.4 mL/min | [2] |

| Injection Volume | 50 µL | [1] |

| Gradient | A 6-minute gradient from 5% to 100% Methanol is typically used to separate rT3 from its isomer T3. | [1] |

Mass Spectrometry Parameters

| Parameter | Value | Reference |

| Mass Spectrometer | Triple quadrupole mass spectrometer | [1][2] |

| Ionization Source | Heated Electrospray Ionization (HESI), positive ion mode | [1][2] |

| Scan Type | Selected Reaction Monitoring (SRM) | [1][2] |

| rT3 Transitions | Quantitation: 651.8 > 605.8 m/z; Confirmation: 651.8 > 507.9 m/z | [1][2] |

| ¹³C₆-rT3 IS Transitions | 657.8 > 611.8 m/z; 657.8 > 513.9 m/z | [1][2] |

Quantitative Data Summary

The following tables present a summary of the quantitative performance of the isotope dilution LC-MS/MS method for rT3 analysis.

Linearity and Precision

| Parameter | Value | Reference |